Iodometomidate i-123, R-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

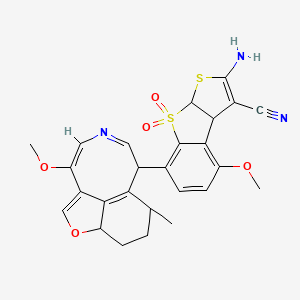

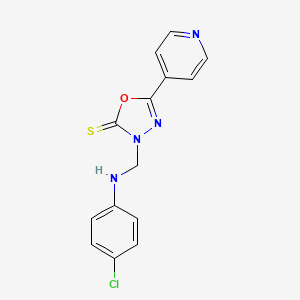

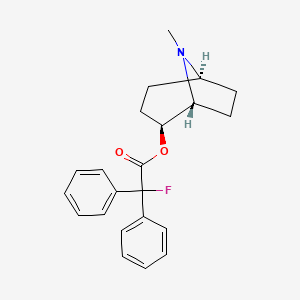

Iodometomidate i-123, R- is a phenylethylimidazole derivative studied as a diagnostic agent for adrenal imaging. This compound is a highly suitable tracer combining specific uptake in adrenocortical tissue with far lower radiation exposure compared to norcholesterol scintigraphy . It binds with high affinity to the steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone-synthase), which are expressed exclusively in the adrenal cortex .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Iodometomidate i-123, R- involves a polymer-supported precursor. The precursor is linked through a soluble polymer via a silyl linker, and the radiotracers are purified based on a combination of size-exclusive and normal-phase chromatography . The precursor is dissolved in a mixture of 1,2-dichloroethane, sulfuric acid, and 2-fluoroethanol .

Industrial Production Methods: Industrial production methods for Iodometomidate i-123, R- are not extensively documented. the synthesis from a polymer-supported precursor suggests that scalable production could involve similar polymer-supported techniques, ensuring high purity and yield of the radiotracer .

Análisis De Reacciones Químicas

Types of Reactions: Iodometomidate i-123, R- undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for specific binding to enzymes in the adrenal cortex, making it a valuable tracer for imaging .

Common Reagents and Conditions: Common reagents used in the synthesis of Iodometomidate i-123, R- include 1,2-dichloroethane, sulfuric acid, and 2-fluoroethanol . The reaction conditions typically involve controlled temperatures and purification steps to ensure the quality of the radiotracer .

Major Products Formed: The major product formed from these reactions is the Iodometomidate i-123, R- radiotracer, which is used for diagnostic imaging of adrenal tissues .

Aplicaciones Científicas De Investigación

Iodometomidate i-123, R- has several scientific research applications, particularly in the field of medical imaging. It is used as a radiotracer for adrenal imaging, providing high specificity and sensitivity in detecting adrenocortical lesions . The compound’s ability to bind to CYP11B1 and CYP11B2 enzymes makes it a valuable tool for diagnosing adrenal tumors and other related conditions .

Mecanismo De Acción

The mechanism of action of Iodometomidate i-123, R- involves its binding to the steroidogenic enzymes CYP11B1 and CYP11B2 in the adrenal cortex . This binding allows for specific imaging of adrenal tissues, providing valuable diagnostic information. The compound’s molecular targets are the CYP11B enzymes, which play a crucial role in steroid biosynthesis .

Comparación Con Compuestos Similares

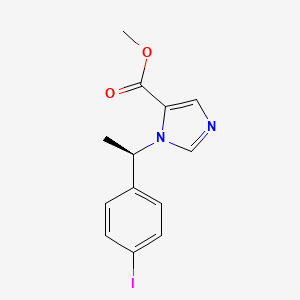

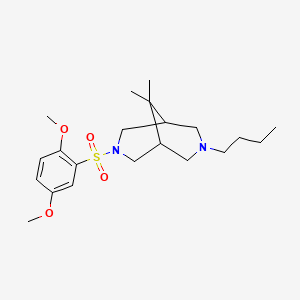

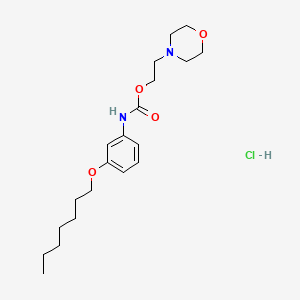

Similar Compounds: Similar compounds to Iodometomidate i-123, R- include etomidate, metomidate, and fluoroetomidate . These compounds also bind to CYP11B enzymes and are used for imaging purposes.

Uniqueness: Iodometomidate i-123, R- is unique due to its specific uptake in adrenocortical tissue and lower radiation exposure compared to other scintigraphy methods . Its high affinity for CYP11B enzymes makes it a highly effective tracer for adrenal imaging .

Propiedades

Número CAS |

813466-05-6 |

|---|---|

Fórmula molecular |

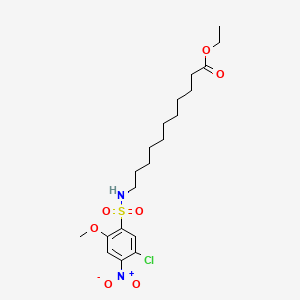

C13H13IN2O2 |

Peso molecular |

356.16 g/mol |

Nombre IUPAC |

methyl 3-[(1R)-1-(4-iodophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13IN2O2/c1-9(10-3-5-11(14)6-4-10)16-8-15-7-12(16)13(17)18-2/h3-9H,1-2H3/t9-/m1/s1 |

Clave InChI |

KECBLXVYTIVCTG-SECBINFHSA-N |

SMILES isomérico |

C[C@H](C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |

SMILES canónico |

CC(C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)